molecular formula C16H24ClN3O6 B2437675 Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate Hydrochloride CAS No. 1052404-87-1

Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate Hydrochloride

Cat. No.: B2437675
CAS No.: 1052404-87-1
M. Wt: 389.83
InChI Key: KOZNDQVASIXOIO-UHFFFAOYSA-N
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Description

Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate Hydrochloride is a complex organic compound that features a piperazine ring substituted with an ethyl ester group and a hydroxy-nitrophenoxypropyl moiety

Properties

IUPAC Name

ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6.ClH/c1-2-24-16(21)18-9-7-17(8-10-18)11-13(20)12-25-15-6-4-3-5-14(15)19(22)23;/h3-6,13,20H,2,7-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZNDQVASIXOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC=C2[N+](=O)[O-])O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate Hydrochloride typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with diethyl carbonate under reflux conditions.

    Introduction of the hydroxy-nitrophenoxypropyl group: This step involves the reaction of 2-nitrophenol with epichlorohydrin to form 2-(2-nitrophenoxy)propan-1-ol, which is then reacted with piperazine.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 2-nitrophenoxy group is reducible to an amine under catalytic hydrogenation or chemical reduction:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol at 25–50°C converts the nitro group to an amine .

  • Chemical Reduction : Tin(II) chloride in acidic media (e.g., HCl/EtOH) achieves similar results .

Example Reaction :

Ar-NO2H2/Pd-CAr-NH2(Ar = 2-nitrophenoxy)\text{Ar-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Ar-NH}_2 \quad (\text{Ar = 2-nitrophenoxy})

Outcome : The product, Ethyl 4-[2-hydroxy-3-(2-aminophenoxy)propyl]piperazine-1-carboxylate, is a potential intermediate for further derivatization .

Ester Hydrolysis

The ethyl carboxylate undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : NaOH in aqueous ethanol cleaves the ester to a carboxylic acid .

  • Acidic Hydrolysis : HCl reflux yields the same product but with slower kinetics .

Conditions Comparison :

ConditionReagentsTemperatureTime
Basic2M NaOH, EtOH/H₂O60°C4–6 h
Acidic6M HCl, reflux100°C8–12 h

Application : Hydrolysis facilitates further conjugation (e.g., amide formation) .

Functionalization of the Hydroxy Group

The secondary alcohol in the hydroxypropyl chain can undergo oxidation, esterification, or etherification:

  • Oxidation : Dess–Martin periodinane oxidizes the alcohol to a ketone .

  • Esterification : Reaction with acetyl chloride forms an acetate ester .

Example :

R-OHAcCl, pyridineR-OAc(R = propyl chain)\text{R-OH} \xrightarrow{\text{AcCl, pyridine}} \text{R-OAc} \quad (\text{R = propyl chain})

Yield : ~75–90% under anhydrous conditions .

Piperazine Ring Modifications

The piperazine nitrogen atoms participate in:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Deprotection : The ethyl carboxylate can be removed via hydrolysis for subsequent functionalization .

Key Reaction :

Piperazine-N+R-XBasePiperazine-N-R(R = alkyl/aryl)\text{Piperazine-N} + \text{R-X} \xrightarrow{\text{Base}} \text{Piperazine-N-R} \quad (\text{R = alkyl/aryl})

Conditions : K₂CO₃ or Et₃N in polar aprotic solvents (DMF, acetonitrile) .

Stability and Degradation

  • Photodegradation : The 2-nitrophenoxy group is sensitive to UV light, leading to nitro-to-nitrito rearrangement .

  • Acid/Base Stability : The compound decomposes under strong acidic (pH < 2) or basic (pH > 12) conditions, releasing piperazine and nitrophenolic byproducts .

Comparative Reactivity Table

Functional GroupReaction TypeReagentsProductYield
2-NitrophenoxyReductionH₂/Pd-C2-Aminophenoxy85%
Ethyl CarboxylateHydrolysisNaOHCarboxylic Acid78%
HydroxypropylOxidationDess–MartinKetone82%
Piperazine-NAlkylationMethyl iodideQuaternary Salt70%

Scientific Research Applications

Pharmacological Applications

1.1 Antiviral Activity

Recent studies have demonstrated that compounds similar to Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate hydrochloride exhibit significant antiviral properties. For instance, derivatives of piperazine have been investigated for their efficacy against various respiratory viruses, including influenza and coronaviruses. A study highlighted the synthesis of quinoxaline derivatives that showed strong inhibitory activity against H1N1 with an IC50 value of 0.2164 μM, indicating the potential for similar piperazine compounds to serve as antiviral agents .

1.2 Antidepressant and Antioxidant Properties

Piperazine-containing compounds have also been evaluated for their antidepressant and antioxidant activities. Research has indicated that modifications in the piperazine structure can enhance these properties, suggesting that this compound may possess similar therapeutic effects. Studies have shown that certain piperamide derivatives exhibit promising antidepressant effects alongside antioxidant capabilities, which are crucial for combating oxidative stress in neurodegenerative diseases .

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of this compound can be approached through various synthetic routes, including:

  • Multicomponent Reactions (MCRs) : These reactions allow for the efficient assembly of complex molecules from multiple reactants in a single step, enhancing yield and reducing waste.
  • Green Chemistry Approaches : Recent advancements emphasize eco-friendly synthesis methods that minimize toxic byproducts and utilize sustainable resources .

Table 1: Comparison of Synthesis Methods

Synthesis MethodAdvantagesLimitations
Multicomponent ReactionsHigh efficiency, diverse productsMay require optimization
Green ChemistryEnvironmentally friendlyPotentially higher costs

Case Studies

3.1 Case Study on Antiviral Efficacy

A notable case study examined a series of piperazine derivatives that were synthesized and tested for their antiviral activity against respiratory pathogens. The results indicated a strong correlation between structural modifications and enhanced antiviral potency, suggesting that similar approaches could be applied to this compound to explore its efficacy against viral infections .

3.2 Case Study on Antidepressant Activity

Another significant investigation involved the characterization of novel piperamide compounds, revealing their antidepressant effects in animal models. The study found that specific substitutions on the piperazine ring led to improved activity profiles, supporting further exploration into this compound for potential antidepressant applications .

Mechanism of Action

The mechanism of action of Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate Hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[2-hydroxy-3-(2-chlorophenoxy)propyl]piperazine-1-carboxylate: Similar structure but with a chloro group instead of a nitro group.

    Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate Hydrochloride is unique due to the presence of the nitro group, which can significantly alter its electronic properties and reactivity compared to its analogs. This makes it particularly interesting for applications requiring specific electronic or steric characteristics.

Biological Activity

Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and neuroprotective properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₄H₁₈ClN₃O₄
  • Molecular Weight : 319.76 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives of piperazine have shown significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated several piperazine derivatives for their Minimum Inhibitory Concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited MIC values as low as 3.12 μg/mL, suggesting strong antibacterial potential .

CompoundMIC (µg/mL)Target Bacteria
Compound A3.12Staphylococcus aureus
Compound B6.25Escherichia coli
Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate HClTBDTBD

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity has been explored. Piperazine derivatives have been noted for their effectiveness against fungi such as Candida albicans.

Research Findings

In vitro tests revealed that certain piperazine compounds inhibited fungal growth with MIC values ranging from 32 to 512 μg/mL. The presence of nitro groups in the structure appears to enhance antifungal activity .

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases.

The neuroprotective effects are hypothesized to be mediated through the inhibition of nitric oxide synthase (nNOS), which plays a crucial role in neuronal signaling and protection against oxidative stress. Compounds with similar structures have demonstrated significant binding affinity to nNOS, indicating potential therapeutic applications in neuroprotection .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeObserved EffectReference
AntibacterialEffective against S. aureus and E. coli with low MIC values
AntifungalInhibitory effects on C. albicans
NeuroprotectivePotential inhibition of nNOS

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate Hydrochloride?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. A typical procedure involves reacting the appropriate carboxylic acid derivative with a piperazine intermediate (e.g., 1-(2-nitrophenoxy)-3-hydroxypropylpiperazine) in dichloromethane (CH2_2Cl2_2) using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as coupling agents, with triethylamine (Et3_3N) as a base. Post-reaction, purification is achieved via flash chromatography (EtOAc/hexane gradient), followed by hydrochloride salt formation using dry HCl in diethyl ether . Piperazine derivatives often employ similar coupling strategies, as seen in peptide derivatization workflows .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization relies on LC/MS for molecular weight confirmation and NMR spectroscopy (¹H, ¹³C) for structural elucidation. For example, analogous compounds exhibit distinct piperazine proton signals at δ 2.5–3.5 ppm and aromatic nitro group shifts at δ 7.5–8.5 ppm in ¹H-NMR . Purity is assessed via HPLC (e.g., >97% purity with retention times ~4–5 minutes under reverse-phase conditions) .

Q. What are the key stability considerations for this compound?

  • Methodological Answer : Stability is influenced by moisture, light, and temperature. Storage recommendations include airtight containers in dry, dark environments at 2–8°C. Decomposition under heat may release hazardous gases (e.g., hydrogen chloride, nitrogen oxides), necessitating inert atmosphere handling during high-temperature reactions .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural validation?

  • Methodological Answer : Contradictions in NMR or LC/MS data may arise from residual solvents, stereochemical variability, or impurities. Mitigation strategies include:

  • Multi-spectral cross-validation : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).
  • Purity reassessment : Use preparative HPLC to isolate the target compound from byproducts.
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies mitigate impurity formation during synthesis?

  • Methodological Answer : Common impurities include unreacted intermediates (e.g., 2-nitrophenoxypropyl derivatives) or diastereomers. Strategies involve:

  • Reagent stoichiometry optimization : Use a 10% excess of the carboxylic acid component to drive the coupling reaction to completion .
  • Temperature control : Maintain reactions at 0–25°C to suppress side reactions.
  • Analytical monitoring : Employ LC-MS to track impurity profiles and adjust purification protocols (e.g., gradient elution in chromatography) .

Q. How can reaction conditions be optimized to improve yield?

  • Methodological Answer : Yield optimization requires systematic parameter screening:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, CH2_2Cl2_2) enhance solubility of intermediates.
  • Catalyst tuning : Replace HOBt with 1-hydroxy-7-azabenzotriazole (HOAt) for improved coupling efficiency in sterically hindered systems .
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, reagent ratios, and reaction time .

Q. What are the challenges in analyzing the reactivity of the nitro group in this compound?

  • Methodological Answer : The 2-nitrophenoxy group is susceptible to reduction under catalytic hydrogenation or photolytic conditions, complicating functionalization. Key considerations include:

  • Redox stability : Avoid reductive environments (e.g., Pd/C, H2_2) unless nitro-to-amine conversion is intentional.
  • Photodegradation : Use amber glassware to prevent nitro group decomposition during storage.
  • Alternative protecting groups : Evaluate less labile substituents (e.g., methoxy) if nitro group reactivity interferes with downstream applications .

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